

An In-depth Technical Guide to 5-(thiophen-3-yl)pyridin-2-amine

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Compound of Interest

Compound Name: 5-(thiophen-3-yl)pyridin-3-amine

Cat. No.: B1467672

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Disclaimer: Information regarding the specific chemical entity, **5-(thiophen-3-yl)pyridin-3-amine**, including its CAS number and detailed experimental data, is not readily available in public chemical databases. This guide therefore focuses on the closely related isomer, 5-(thiophen-3-yl)pyridin-2-amine, for which data is accessible. The methodologies and potential biological activities discussed herein are based on this available analog and related chemical structures.

Chemical Identification and Properties

The compound of focus for this technical guide is 5-(thiophen-3-yl)pyridin-2-amine. Its IUPAC name is consistent with its structural representation, and it is identified by the CAS number 892282-90-5.^{[1][2]}

Chemical Structure

IUPAC Name: 5-(thiophen-3-yl)pyridin-2-amine

CAS Number: 892282-90-5^{[1][2]}

Molecular Formula: C₉H₈N₂S

Molecular Weight: 176.24 g/mol

Physicochemical Properties

A summary of the key physicochemical properties for 5-(thiophen-3-yl)pyridin-2-amine is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Weight	176.24 g/mol	CymitQuimica
Purity	≥98%	ChemScene
Storage	4°C, protect from light	ChemScene

Table 1: Physicochemical properties of 5-(thiophen-3-yl)pyridin-2-amine.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-(thiophen-3-yl)pyridin-2-amine is not extensively published, a representative Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings, is proposed here. This protocol is based on general methods for the synthesis of similar biaryl compounds.

Representative Synthesis Protocol: Suzuki Coupling

Objective: To synthesize 5-(thiophen-3-yl)pyridin-2-amine from 5-bromopyridin-2-amine and thiophen-3-ylboronic acid.

Materials:

- 5-bromopyridin-2-amine
- Thiophen-3-ylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Sodium carbonate (Na_2CO_3)
- 1,4-Dioxane

- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-2-amine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
- Add a 3:1 mixture of 1,4-dioxane and degassed water.
- Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 5-(thiophen-3-yl)pyridin-2-amine.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

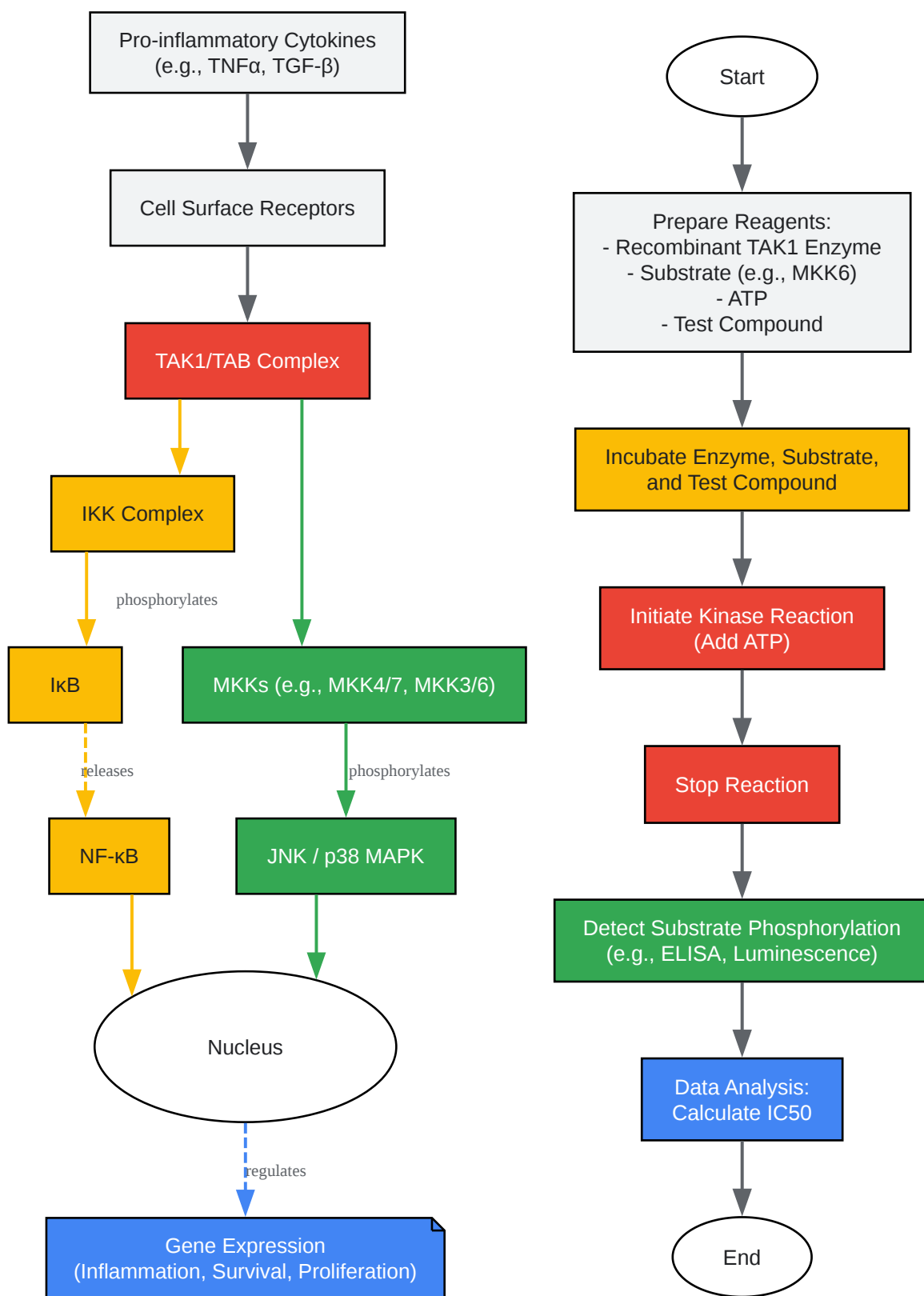
Potential Biological Activity and Signaling Pathways

Direct biological data for 5-(thiophen-3-yl)pyridin-2-amine is limited. However, the broader class of thiophene and pyridine-containing compounds has been investigated for various therapeutic applications, including as inhibitors of key signaling pathways in cancer and inflammatory diseases.^{[3][4][5][6]} One such critical pathway is the Transforming Growth Factor- β -Activated Kinase 1 (TAK1) signaling pathway.

The TAK1 Signaling Pathway

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a crucial role in mediating inflammatory and stress responses.^[3] It is a key signaling node for proinflammatory cytokines like TNF α and TGF- β .^{[5][7]} Activation of TAK1 leads to the downstream activation of the NF- κ B and JNK/p38 MAPK pathways, which are involved in inflammation, immune responses, cell survival, and apoptosis.^{[3][7]}

Given its central role in these processes, TAK1 has emerged as a significant therapeutic target for a range of conditions, including cancer and fibrotic diseases.^{[4][5]} Small molecule inhibitors of TAK1 have shown promise in preclinical studies by down-regulating cancer growth and preventing organ fibrosis.^{[3][4]}



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